2-[(2,3-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide
Overview
Description
2-[(2,3-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C12H17N3O2S and its molecular weight is 267.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.10414797 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
One study explores the reaction of methyl dithiocarbamates with amines and hydrazine , leading to the synthesis of macrocyclic thioureas. These compounds were obtained through reactions involving thiohydrazides and thiosemicarbazone derivatives, highlighting a method for creating structurally complex molecules with potential applications in material science and catalysis (Fukada et al., 1994).
Another study discusses the reactions of dimethyl acetylenedicarboxylate with dithiobiurea derivatives , leading to the formation of various compounds including 1,3,4-thiadiazole-2,5-diamines. This demonstrates the versatility of these reactions in synthesizing a range of heterocyclic compounds with potential applications in drug development and agricultural chemicals (Hassan et al., 2014).
Potential Biological Activities
Research into the hypoglycaemic activity of carbothioamides and related 1,2,4-thiodiazolidines reveals that certain derivatives show significant activity, suggesting applications in the development of new treatments for diabetes (Chaubey & Pandeya, 1989).
Another study focused on the synthesis and QSAR studies of thiosemicarbazides, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles derivatives as potential antibacterial agents, illustrating the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial strategies (Desai et al., 2008).
Properties
IUPAC Name |
1-[[2-(2,3-dimethylphenoxy)acetyl]amino]-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-5-4-6-10(9(8)2)17-7-11(16)14-15-12(18)13-3/h4-6H,7H2,1-3H3,(H,14,16)(H2,13,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCCSLFBBKQNKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NNC(=S)NC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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